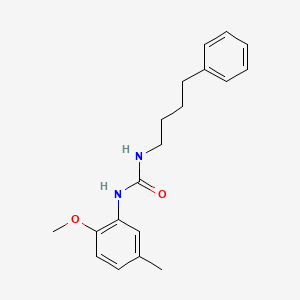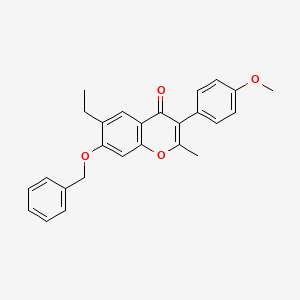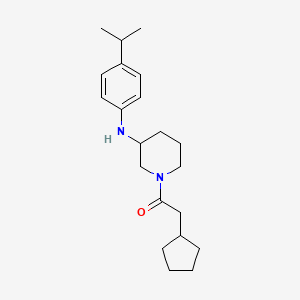![molecular formula C21H22BrFN4O3 B5144274 N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)
N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide, commonly known as BFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BFE is a small molecule that belongs to the category of piperazine derivatives and has been shown to possess promising biological activities.
Mechanism of Action
The exact mechanism of action of BFE is not fully understood. However, it is believed that BFE exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, BFE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. BFE has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BFE has been shown to have various biochemical and physiological effects. For example, BFE has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. BFE has also been shown to inhibit the growth and migration of cancer cells. In addition, BFE has been found to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
BFE has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. BFE is also relatively stable and can be easily synthesized in the laboratory. However, BFE has some limitations as well. For example, its low solubility in water can make it difficult to administer in vivo. Also, the exact mechanism of action of BFE is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on BFE. One area of interest is the development of BFE derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of BFE for the treatment of specific diseases, such as cancer and inflammatory diseases. Furthermore, the elucidation of the exact mechanism of action of BFE could provide valuable insights into its therapeutic potential. Finally, the development of new methods for the synthesis of BFE and its derivatives could facilitate their use as research tools.
Synthesis Methods
The synthesis of BFE involves the reaction of 4-bromobenzoyl chloride with 1-piperazineethanol in the presence of a base, followed by the reaction of the resulting intermediate with 4-fluorobenzoyl chloride in the presence of a coupling agent. The final product is obtained after purification through column chromatography and recrystallization. The yield of BFE is typically around 40%, and the purity is over 98%.
Scientific Research Applications
BFE has been extensively studied for its potential therapeutic properties. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and liver cancer. BFE has also been found to possess significant antibacterial and antifungal activities. Furthermore, BFE has been shown to have potential as a neuroprotective agent, as it can protect neurons from oxidative stress-induced damage.
properties
IUPAC Name |
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3/c22-16-3-1-15(2-4-16)21(30)27-13-11-26(12-14-27)10-9-24-19(28)20(29)25-18-7-5-17(23)6-8-18/h1-8H,9-14H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUCLVPWGHUBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-fluorophenyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5144196.png)
![5-acetyl-4-(2-chlorophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144212.png)
![diethyl 2'-amino-2-oxo-6'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144219.png)
![6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5144222.png)
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5144228.png)
![2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5144241.png)




![3-(4-methoxybenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144279.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B5144286.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)